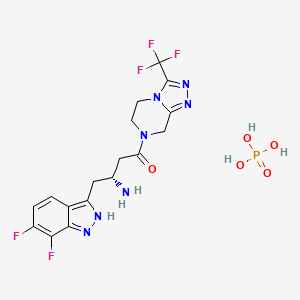

![molecular formula C10H10BrN5O6PS · Na B560352 8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt CAS No. 208445-06-1](/img/structure/B560352.png)

8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

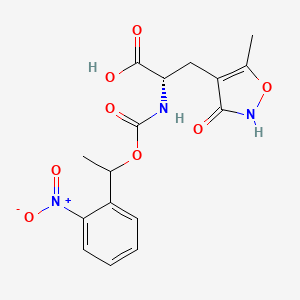

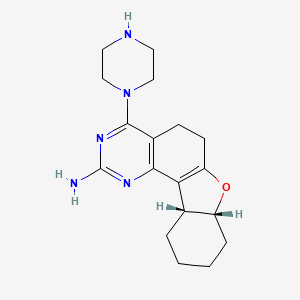

“8-bromo-guanosinecyclic3’,5’-[®-(hydrogenphosphorothioate)],monosodiumsalt” is a cell-permeable cGMP analog that is more resistant to phosphodiesterases than cGMP . It is also known as Guanosine 3′,5′-cyclic Monophosphate, 8-Bromo-, Sodium Salt, 8-Bromo-cGMP, Br-cGMP, Na .

Molecular Structure Analysis

The molecular formula of “8-bromo-guanosinecyclic3’,5’-[®-(hydrogenphosphorothioate)],monosodiumsalt” is C10H10BrN5NaO6PS . The InChI string is1S/C10H11BrN5O7P.Na/c11-9-13-3-6 (14-10 (12)15-7 (3)20)16 (9)8-4 (17)5-2 (22-8)1-21-24 (19,20)23-5;/h2,4-5,8,17H,1H2, (H,19,20) (H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-;/m1./s1 . Physical And Chemical Properties Analysis

The physical and chemical properties of “8-bromo-guanosinecyclic3’,5’-[®-(hydrogenphosphorothioate)],monosodiumsalt” include a molecular weight of 446.08 . It is a solid white powder that is soluble in water up to 200 mg/mL . It is recommended to be stored at -20°C .Scientific Research Applications

Inhibition of Protein Kinases

The compound is known to inhibit cyclic GMP-dependent protein kinase (PKG) activities. It is a competitive inhibitor with significant potency and selectivity, making it a useful tool for studying the role of cyclic GMP in vitro (Butt et al., 1995).

Modulation of Calcium Desensitization

It has been found to inhibit competitively the isozymes of type I alpha and I beta cGMP-dependent protein kinase (cGMP-kinase). This inhibition leads to the modulation of Ca2+ desensitization in smooth muscle, highlighting its pivotal role in cellular signal transduction (Kawada et al., 1997).

Potential Drug for Retinal Neurodegenerations

The compound has shown potential as a drug for the treatment of inherited retinal neurodegenerations. Its synthesis and characterization support ongoing preclinical and clinical work in this area (Pérez et al., 2021).

Inhibition of PKG1α Activity

It is synthesized as a potent inhibitor of Protein Kinase G1α, playing a role in regulating diverse physiological functions. Its inhibition activity suggests potential applications in biochemical and therapeutic research involving PKG1α activation (Ahmed et al., 2017).

Enhancing Ovarian Follicle Development

Studies have shown that it can enhance the rate of follicle growth and improve the proportion of viable follicles in human ovarian tissue cultures. This suggests its potential as a growth enhancer and survival factor in early stages of ovarian tissue culture (Scott et al., 2004).

Mechanism of Action

Target of Action

The primary target of Guanosine, 8-bromo-, cyclic 3’,5’-[hydrogen ®-phosphorothioate] is protein kinase G . Protein kinase G is a key enzyme in the cyclic guanosine monophosphate (cGMP) pathway, which plays a crucial role in many physiological processes, including vascular smooth muscle relaxation and inhibition of platelet aggregation .

Mode of Action

This compound is a cell-permeable cGMP analog . It is more resistant to phosphodiesterases than cGMP, which means it can persist longer in the cell and exert its effects . By preferentially activating protein kinase G, it can modulate the kinase’s downstream effects .

Biochemical Pathways

The activation of protein kinase G leads to a cascade of biochemical reactions. For instance, it can inhibit the release of arachidonic acid stimulated by thrombin in human platelets . Arachidonic acid is a key player in the inflammation process, so this action can have anti-inflammatory effects.

Pharmacokinetics

As a cell-permeable compound, it is likely to have good bioavailability .

Result of Action

The activation of protein kinase G and the subsequent biochemical reactions can lead to various cellular effects. For instance, the inhibition of arachidonic acid release can reduce inflammation .

properties

IUPAC Name |

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2-5,8,17H,1H2,(H,19,24)(H2,12,15,18);/q;+1/p-1/t2-,3?,4-,5-,8-,23?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKQBWMLDODIEY-KUXNCGIJSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC(=N)NC(=O)C4N=C3Br)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC(=N)NC(=O)C4N=C3Br)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO6PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

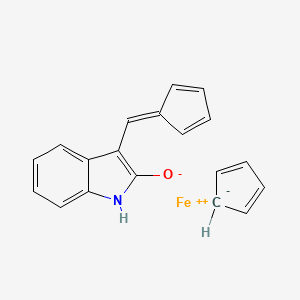

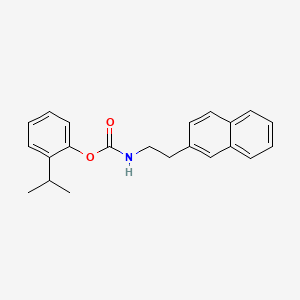

![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)